The Structure and Metabolism of (13Z)-Icosenoyl-CoA: A Technical Guide
The Structure and Metabolism of (13Z)-Icosenoyl-CoA: A Technical Guide
(13Z)-Icosenoyl-Coenzyme A , a long-chain monounsaturated fatty acyl-CoA, plays a pivotal role in lipid metabolism. This technical guide provides an in-depth analysis of its structure, physicochemical properties, and its involvement in metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemistry and therapeutic potential of fatty acid metabolism.
Chemical Structure and Identification
(13Z)-Icosenoyl-CoA is an acyl-CoA derivative formed from the activation of (13Z)-icosenoic acid. The structure consists of two main components: the coenzyme A (CoA) moiety and the fatty acyl chain.
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Coenzyme A (CoA): A complex molecule derived from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. It functions as a carrier of acyl groups in numerous enzymatic reactions.
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(13Z)-Icosenoyl Chain: This is a 20-carbon fatty acyl chain with a single cis (Z) double bond located between the 13th and 14th carbon atoms. This fatty acid is also known as paullinic acid[1]. The systematic IUPAC name for the fatty acid component is (13Z)-icos-13-enoic acid[2][3].
The thioester bond between the sulfhydryl group of coenzyme A and the carboxyl group of (13Z)-icosenoic acid is a high-energy bond, making the acyl group readily transferable in metabolic reactions.
Physicochemical and Quantitative Data
A summary of the key quantitative data for (13Z)-icosenoyl-CoA and its constituent fatty acid, (13Z)-icosenoic acid, is presented in the table below.
| Property | (13Z)-Icosenoyl-CoA | (13Z)-Icosenoic Acid (Paullinic Acid) |
| Synonyms | (13Z)-Eicosenoyl-CoA, Paullinoyl-CoA[4] | (Z)-icos-13-enoic acid, 13Z-eicosenoic acid[3] |
| Molecular Formula | C41H72N7O17P3S | C20H38O2[3] |
| Molecular Weight | 1060.03 g/mol | 310.5 g/mol [3] |
| CAS Number | Not explicitly found | 17735-94-3[5][6] |
Experimental Protocols
The synthesis and analysis of long-chain fatty acyl-CoAs like (13Z)-icosenoyl-CoA are critical for studying their biological functions. Below are detailed methodologies for these procedures, adapted from established protocols for similar molecules.
Chemical Synthesis of (13Z)-Icosenoyl-CoA
The synthesis of long-chain fatty acyl-CoAs can be achieved through various methods. One common approach involves the activation of the fatty acid followed by its reaction with coenzyme A. A general protocol is outlined below:
Objective: To synthesize (13Z)-icosenoyl-CoA from (13Z)-icosenoic acid and coenzyme A.
Materials:
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(13Z)-Icosenoic acid
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Coenzyme A, trilithium salt
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N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC
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N-Hydroxysuccinimide (NHS)
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Anhydrous dimethylformamide (DMF) or other suitable organic solvent
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Argon or nitrogen gas
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Thin-layer chromatography (TLC) supplies
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High-performance liquid chromatography (HPLC) system for purification
Procedure:
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Activation of (13Z)-Icosenoic Acid:
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Dissolve (13Z)-icosenoic acid and a slight molar excess of N-Hydroxysuccinimide (NHS) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
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Add a molar equivalent of a carbodiimide coupling agent (e.g., DCC) to the solution.
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Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the fatty acid.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Reaction with Coenzyme A:
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In a separate vessel, dissolve coenzyme A trilithium salt in an appropriate buffer (e.g., sodium bicarbonate buffer, pH 8.0).
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Add the activated NHS-ester of (13Z)-icosenoic acid (dissolved in a minimal amount of a water-miscible solvent like DMF) to the coenzyme A solution.
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Stir the reaction mixture at room temperature for several hours.
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Purification:
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Purify the resulting (13Z)-icosenoyl-CoA using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Use a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) as the mobile phase.
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Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
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Collect the fractions containing the desired product, pool them, and lyophilize to obtain the purified (13Z)-icosenoyl-CoA.
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Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of long-chain fatty acyl-CoAs from biological samples[4][7].
Objective: To detect and quantify (13Z)-icosenoyl-CoA in a biological matrix (e.g., cell lysate, tissue homogenate).
Materials:
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Biological sample
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Internal standard (e.g., a stable isotope-labeled or odd-chain fatty acyl-CoA)
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Acetonitrile, methanol, and water (LC-MS grade)
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Ammonium hydroxide (B78521) or formic acid for mobile phase modification
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Solid-phase extraction (SPE) cartridges for sample cleanup
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A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Procedure:
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Sample Preparation and Extraction:
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Homogenize the tissue or lyse the cells in a suitable buffer on ice.
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Add the internal standard to the homogenate.
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Extract the acyl-CoAs using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents (e.g., butanol/water).
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Evaporate the solvent and reconstitute the sample in the initial mobile phase.
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Liquid Chromatography Separation:
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Inject the extracted sample onto a reversed-phase column (e.g., C18).
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Use a gradient elution with a mobile phase system, for instance, Mobile Phase A: water with 10 mM ammonium hydroxide, and Mobile Phase B: acetonitrile with 10 mM ammonium hydroxide[4].
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The gradient will separate the different acyl-CoA species based on their hydrophobicity.
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Mass Spectrometry Detection:
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Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
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Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of (13Z)-icosenoyl-CoA and a specific product ion.
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A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da)[7]. The precursor ion would be [M+H]+, and a characteristic product ion would be monitored.
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Quantify the amount of (13Z)-icosenoyl-CoA by comparing the peak area of the analyte to that of the internal standard.
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Metabolic Pathways and Biological Significance
(13Z)-Icosenoyl-CoA, as a long-chain fatty acyl-CoA, is a central intermediate in lipid metabolism. Its primary roles include serving as a substrate for energy production via β-oxidation and as a precursor for the synthesis of more complex lipids.
Fatty Acid Activation
Before entering metabolic pathways, fatty acids must be activated to their corresponding acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetases (ACS) and occurs in the cytoplasm.
Caption: Activation of (13Z)-icosenoic acid to (13Z)-icosenoyl-CoA.
Beta-Oxidation
Once activated, (13Z)-icosenoyl-CoA is transported into the mitochondria (via the carnitine shuttle) where it undergoes β-oxidation. This process sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for further energy production.
Caption: Entry of (13Z)-icosenoyl-CoA into mitochondrial β-oxidation.
Incorporation into Complex Lipids
(13Z)-Icosenoyl-CoA can also be used as a substrate for the synthesis of various classes of lipids, such as triglycerides for energy storage and phospholipids, which are essential components of cellular membranes. The incorporation of this specific fatty acyl-CoA can influence the physical properties and signaling functions of these complex lipids.
References
- 1. Paullinic acid - Wikipedia [en.wikipedia.org]
- 2. Exposome-Explorer - 13-Eicosenoic acid (cis-20:1n-7) (Compound) [exposome-explorer.iarc.fr]
- 3. Paullinic acid | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
